An In-Depth Technical Guide to the Synthesis and Characterization of Reboxetine-d5 Mesylate
An In-Depth Technical Guide to the Synthesis and Characterization of Reboxetine-d5 Mesylate
Prepared by: A Senior Application Scientist
Foreword: The Imperative of Stable Isotope Labeled Standards in Modern Drug Development
In the landscape of pharmaceutical research, the journey from drug discovery to clinical application is paved with rigorous analytical challenges. Ensuring the safety and efficacy of a therapeutic agent hinges on our ability to accurately quantify its presence and the presence of its metabolites in complex biological matrices. It is here that stable isotope labeled (SIL) internal standards become indispensable tools. The substitution of hydrogen with its heavier, non-radioactive isotope, deuterium (²H or D), creates a molecule that is chemically identical to the parent drug but physically distinguishable by mass spectrometry.[1] This subtle yet profound modification allows the SIL standard to co-elute with the analyte during chromatographic separation, experiencing identical matrix effects and ionization suppression or enhancement, thereby providing a precise and accurate normalization for quantitative analysis.[2]
Deuteration can also strategically alter a drug's metabolic profile by leveraging the kinetic isotope effect (KIE).[] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more difficult for metabolic enzymes, such as the cytochrome P450 (CYP) family, to cleave.[4] This can slow the rate of metabolism at specific sites ("soft spots"), potentially improving a drug's pharmacokinetic properties.[4]
This guide focuses on Reboxetine-d5 Mesylate , a deuterated analog of Reboxetine, a potent and selective norepinephrine reuptake inhibitor (sNRI) used in the treatment of major depressive disorder.[5] Reboxetine is primarily metabolized by the CYP3A4 isoenzyme.[5][6] The "d5" designation in Reboxetine-d5 Mesylate indicates the substitution of five hydrogen atoms with deuterium on the ethoxy functional group. This specific labeling makes it an ideal internal standard for pharmacokinetic, bioavailability, and drug metabolism studies of Reboxetine, ensuring the highest level of analytical accuracy.[7][8]
This document provides a comprehensive overview of a robust synthetic pathway for Reboxetine-d5 Mesylate and the critical analytical techniques required for its full characterization, ensuring its identity, purity, and isotopic enrichment meet the stringent standards of the pharmaceutical industry.
Part 1: Strategic Synthesis of Reboxetine-d5 Mesylate
The synthesis of Reboxetine-d5 Mesylate requires a multi-step approach that strategically introduces the deuterated moiety at a late stage to maximize efficiency and isotopic incorporation. The pathway described here is adapted from established stereoselective syntheses of Reboxetine, with a critical modification for deuteration.[9] The core strategy involves the synthesis of a key phenolic intermediate, followed by etherification with a deuterated ethylating agent.
Synthetic Pathway Overview
The synthesis begins with the construction of the chiral morpholine backbone and culminates in the formation of the mesylate salt. The critical deuteration step is the Williamson ether synthesis using iodoethane-d5.
Caption: Synthetic pathway for (S,S)-Reboxetine-d5 Mesylate.
Step-by-Step Synthesis Protocol
This protocol is a representative method and should be performed by trained chemists with appropriate safety precautions.
-
Step 1: Synthesis of (2R,3S)-N-benzyl-2-(hydroxy(phenyl)methyl)morpholin-3-one (Intermediate D)
-
Rationale: This crucial step establishes the required stereochemistry of the final product. The use of an asymmetric transfer hydrogenation (ATH) catalyst provides high stereoselectivity.[9]
-
Procedure:
-
Condense N-benzyl-3-morpholinone with an appropriate N-aroylmorpholine in the presence of lithium diisopropylamide (LDA) to yield N-benzyl-2-aroylmorpholin-3-one.[9]
-
Perform an asymmetric transfer hydrogenation of the resulting ketone using a ruthenium-based catalyst, such as (S,S)–RuCl(TsDPEN)L₃, to produce the chiral alcohol with high diastereomeric and enantiomeric excess.[9]
-
-
-
Step 2: Synthesis of (S,S)-N-benzyl-2-((2-hydroxyphenoxy)(phenyl)methyl)morpholine (Intermediate G)
-
Rationale: This sequence reduces the lactam, converts the alcohol to a good leaving group (bromide), and couples it with the phenol that will ultimately bear the deuterated ethoxy group.
-
Procedure:
-
Reduce the lactam of intermediate D using borane-tetrahydrofuran complex (BH₃·THF) to yield the corresponding morpholine benzyl alcohol.[9]
-
Treat the alcohol with triphenylphosphine dibromide (Ph₃PBr₂) to convert the hydroxyl group into a bromide.[9]
-
Couple the resulting bromide with 2-ethoxyphenol is not used here. Instead, a precursor with a free hydroxyl group, catechol monoacetate or a similar protected catechol, is used. This is a critical deviation for the deuteration strategy. For simplicity, we assume direct coupling with a suitable phenol precursor to yield the key phenolic intermediate.
-
-
-
Step 3: Deuteration via Williamson Ether Synthesis (Formation of Intermediate I)
-
Rationale: This is the key step where the deuterium atoms are incorporated. Using a strong base to deprotonate the phenol followed by reaction with iodoethane-d5 ensures efficient formation of the deuterated ether.
-
Procedure:
-
Dissolve the phenolic intermediate G in a suitable anhydrous solvent (e.g., THF).
-
Add a strong base, such as potassium tert-butoxide (t-BuOK), at 0 °C to deprotonate the phenol.[9]
-
Add iodoethane-d5 (C₂D₅I) and allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with water and extract the product with an organic solvent. Purify by column chromatography.
-
-
-
Step 4: N-Debenzylation and Mesylate Salt Formation (Final Product L)
-
Rationale: The final steps involve removing the N-benzyl protecting group and forming the stable, crystalline mesylate salt, which is the common pharmaceutical form.
-
Procedure:
-
Treat the N-benzyl protected intermediate I with chloroethyl chloroformate followed by methanolysis to remove the benzyl group, yielding the free secondary amine, (S,S)-Reboxetine-d5.[9]
-
Dissolve the purified Reboxetine-d5 free base in a suitable solvent like ethyl acetate or isopropanol.
-
Add one equivalent of methanesulfonic acid. The Reboxetine-d5 Mesylate salt will precipitate.
-
Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield the final product as a white to off-white solid.[7]
-
-
Part 2: Comprehensive Characterization and Quality Control
A rigorous analytical workflow is essential to validate the successful synthesis of Reboxetine-d5 Mesylate. This process confirms the chemical identity, assesses purity, and, most importantly, verifies the isotopic enrichment and location of the deuterium atoms.
Caption: Analytical workflow for the characterization of Reboxetine-d5 Mesylate.
Identity Confirmation
Mass spectrometry provides the most direct evidence of successful deuteration by confirming the expected increase in molecular weight.
-
Expected Results: The monoisotopic mass of unlabeled Reboxetine (C₁₉H₂₃NO₃) is 313.1678 g/mol . The mesylate salt has a molecular weight of 409.5 g/mol . Reboxetine-d5 Mesylate (C₂₀H₂₂D₅NO₆S) has an expected molecular weight of approximately 414.53 g/mol .[7] High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within a few parts per million (ppm) of the theoretical value.
| Compound | Chemical Formula | Theoretical Monoisotopic Mass (M+H)⁺ | Observed Mass (Example) |
| Reboxetine (free base) | C₁₉H₂₃NO₃ | 314.1751 | - |
| Reboxetine-d5 (free base) | C₁₉H₁₈D₅NO₃ | 319.2066 | 319.2064 |
NMR is a powerful tool for unambiguous structure elucidation and confirming the precise location of the deuterium labels.
-
¹H NMR: The proton NMR spectrum of Reboxetine-d5 Mesylate will be nearly identical to that of its unlabeled counterpart, with one critical difference: the complete or near-complete disappearance of the signals corresponding to the ethoxy group protons (typically a quartet around 4.0 ppm and a triplet around 1.4 ppm). The integration of any residual proton signals in this region is used to calculate the isotopic enrichment.
-
²H NMR (Deuterium NMR): This experiment directly observes the deuterium nuclei. A successful synthesis will show signals in the regions where the ethoxy protons would normally appear in the ¹H NMR spectrum, confirming the location of the deuterium labels.
-
¹³C NMR: The carbon signals for the deuterated ethyl group will appear as multiplets (due to C-D coupling) and will have a lower intensity compared to the unlabeled standard, providing further structural confirmation.
Purity Assessment
HPLC with UV detection is the standard method for determining the chemical purity of the synthesized compound.
-
Protocol: HPLC Purity Method
-
System: Agilent 1260 Infinity II or equivalent HPLC system with a UV detector.
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).[10]
-
Mobile Phase: Isocratic elution with a mixture of methanol and 0.02 M phosphate buffer (pH 7.0) in a 55:45 (v/v) ratio.[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Detection: UV at 277 nm.[10]
-
Sample Preparation: Dissolve the Reboxetine-d5 Mesylate in the mobile phase to a concentration of approximately 20 µg/mL.
-
Analysis: Inject 10 µL and record the chromatogram. Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. A purity of ≥98% is typically required.
-
While NMR provides an estimate, LC-MS/MS is the definitive technique to determine the isotopic distribution (the percentage of d5, d4, d3, etc.).
-
Rationale: By monitoring the mass-to-charge ratio (m/z) for the parent compound (d0) and all deuterated variants (d1 through d5), the precise isotopic enrichment can be calculated.
-
Procedure:
-
Develop a sensitive Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) method on a triple quadrupole mass spectrometer.
-
Infuse a solution of Reboxetine-d5 Mesylate and monitor the ion signals corresponding to the [M+H]⁺ ions for Reboxetine-d0 through Reboxetine-d5.
-
The isotopic purity is expressed as the percentage of the d5 signal relative to the sum of all signals (d0 to d5). A minimum of 98% isotopic enrichment is the standard for high-quality internal standards.[8]
-
| Species | Description | Expected Abundance |
| d0 | Unlabeled Reboxetine | < 0.1% |
| d1-d4 | Partially deuterated species | < 1.9% (combined) |
| d5 | Fully deuterated species | > 98% |
Conclusion
The synthesis and rigorous characterization of Reboxetine-d5 Mesylate represent a critical capability in the field of drug development. A well-defined synthetic route, culminating in strategic deuteration, provides access to this essential analytical tool. The subsequent characterization, employing a suite of orthogonal techniques including MS, NMR, and HPLC, serves as a self-validating system that guarantees the material's identity, chemical purity, and isotopic integrity. The availability of such a high-quality, fully characterized internal standard is paramount for the successful execution of regulated bioanalytical studies, ultimately supporting the development of safer and more effective therapies.
References
-
Wikipedia. (n.d.). Reboxetine. Retrieved from [Link]
-
Dostert, P., Benedetti, M. S., & Poggesi, I. (1997). Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor. European Neuropsychopharmacology, 7(Suppl 1), S23–S35. Retrieved from [Link]
-
Sharma, P., & Kumar, A. (2024). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. RSC Advances, 14(11), 7685–7712. Retrieved from [Link]
-
Özkul, A., Kılınç, T., & Celebier, M. (2006). A selective high-performance liquid chromatography method for the determination of reboxetine in bulk drug and tablets. Journal of AOAC International, 90(1), 82–87. Retrieved from [Link]
-
ResearchGate. (n.d.). Formal synthesis of reboxetine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Reboxetine. PubChem Compound Summary for CID 127151. Retrieved from [Link]
-
Theobald, D. S., & Fleishaker, J. C. (1995). Enantioseparation of the antidepressant reboxetine. Journal of Chromatography B: Biomedical Applications, 674(1), 143-148. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Reboxetine Mesylate. PubChem Compound Summary for CID 127150. Retrieved from [Link]
-
Zhang, Y., et al. (2024). High-performance liquid chromatography–tandem mass spectrometry for simultaneous determination of 23 antidepressants and active metabolites in human serum and its application in therapeutic drug monitoring. Frontiers in Pharmacology, 15, 1358984. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
ResearchGate. (2007). The synthesis of (R,S)-reboxetine employing a tandem cyclic sulfate rearrangement - Opening process. Retrieved from [Link]
-
Fleishaker, J. C. (2000). Clinical Pharmacokinetics of Reboxetine, a Selective Norepinephrine Reuptake Inhibitor for the Treatment of Patients With Depression. Clinical Pharmacokinetics, 39(6), 413–427. Retrieved from [Link]
-
Buteau, K. C., & Tantillo, D. J. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(8), 661–680. Retrieved from [Link]
- Google Patents. (2017). WO2017045648A1 - Preparation method for deuterated compound.
-
El-Gindy, A., El-Yazby, F., & Maher, M. M. (2004). Analysis of reboxetine, a novel antidepressant drug, in pharmaceutical tablets by capillary electrophoresis and derivative spectrophotometry. Il Farmaco, 59(9), 727–733. Retrieved from [Link]
-
KCAS Bio. (2017). The Value of Deuterated Internal Standards. Retrieved from [Link]
-
Ovid. (n.d.). Clinical Pharmacokinetics of Reboxetine, a Selective Norepinephrine Reuptake Inhibitor for the Treatment of Patients with Depression. Retrieved from [Link]
-
Peraman, R., et al. (2021). Development of the Validated Stability-Indicating Method for the Determination of Vortioxetine in Bulk and Pharmaceutical Formulation by HPLC-DAD, Stress Degradation Kinetics Studies and Detection of Degradation Products by LC-ESI-QTOF-MS. Molecules, 26(11), 3166. Retrieved from [Link]
-
Scilit. (n.d.). Clinical Pharmacokinetics of Reboxetine, a Selective Norepinephrine Reuptake Inhibitor for the Treatment of Patients with Depression. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Retrieved from [Link]
Sources
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reboxetine - Wikipedia [en.wikipedia.org]
- 6. Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A selective high-performance liquid chromatography method for the determination of reboxetine in bulk drug and tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
